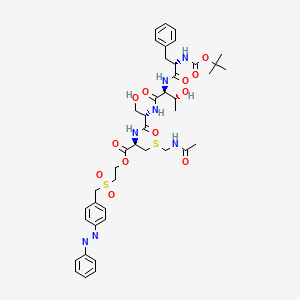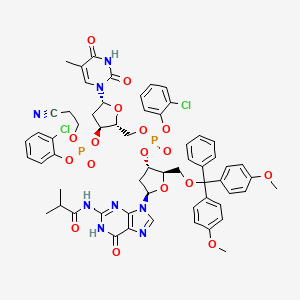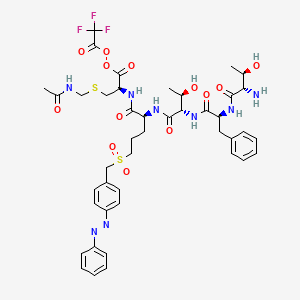
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines azo, sulphonyl, and peptide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) typically involves multiple steps, including the formation of the azo group, sulphonylation, and peptide coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in scaling up the production while maintaining consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azo group may yield nitro compounds, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves its interaction with specific molecular targets and pathways. The azo group can participate in redox reactions, while the peptide moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-(1-phenyl-ethyl)-phenol
- 4-Bromo-2-((4-ethyl-phenylimino)-methyl)-phenol
- 4-[1-[(4-nitro-phenyl)-hydrazono]-ethyl]-phenol
Uniqueness
Compared to similar compounds, 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) stands out due to its complex structure, which combines multiple functional groups and a peptide backbone
Propriétés
Numéro CAS |
76408-68-9 |
|---|---|
Formule moléculaire |
C43H53F3N8O13S2 |
Poids moléculaire |
1011.1 g/mol |
Nom IUPAC |
(2,2,2-trifluoroacetyl) (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-[(4-phenyldiazenylphenyl)methylsulfonyl]pentanoyl]amino]propaneperoxoate |
InChI |
InChI=1S/C43H53F3N8O13S2/c1-25(55)35(47)39(60)50-33(21-28-11-6-4-7-12-28)38(59)52-36(26(2)56)40(61)49-32(37(58)51-34(22-68-24-48-27(3)57)41(62)66-67-42(63)43(44,45)46)15-10-20-69(64,65)23-29-16-18-31(19-17-29)54-53-30-13-8-5-9-14-30/h4-9,11-14,16-19,25-26,32-36,55-56H,10,15,20-24,47H2,1-3H3,(H,48,57)(H,49,61)(H,50,60)(H,51,58)(H,52,59)/t25-,26-,32+,33+,34+,35+,36+/m1/s1 |
Clé InChI |
GHFHTFHYLYTCGN-ROOKAGKKSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCS(=O)(=O)CC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
SMILES canonique |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCS(=O)(=O)CC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


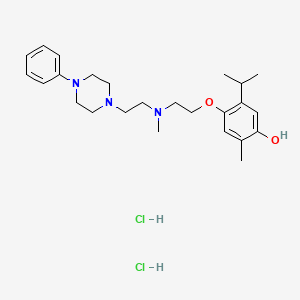
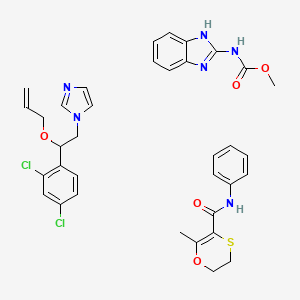

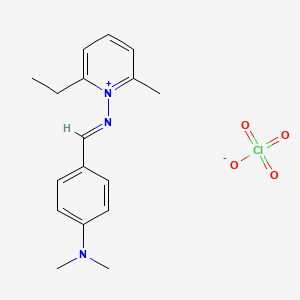
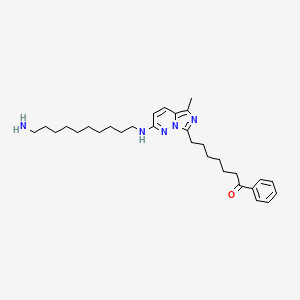
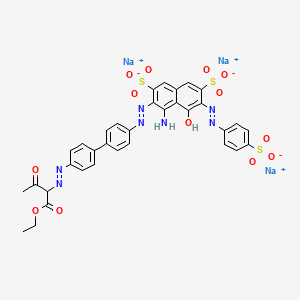
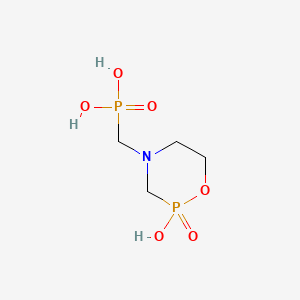
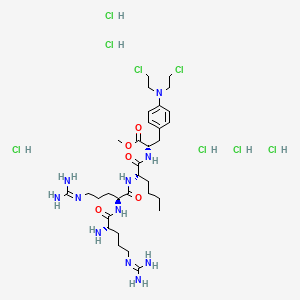
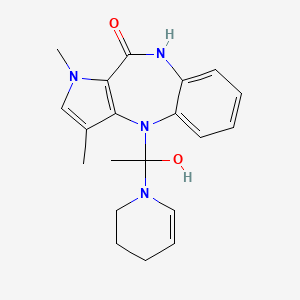

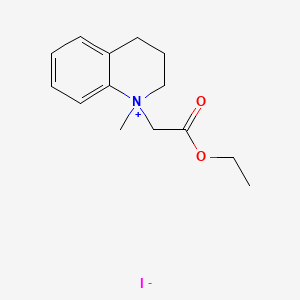
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
